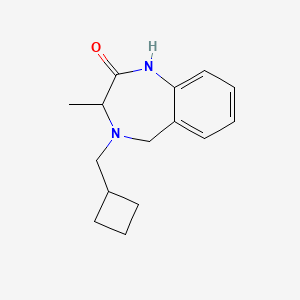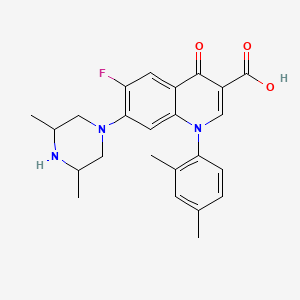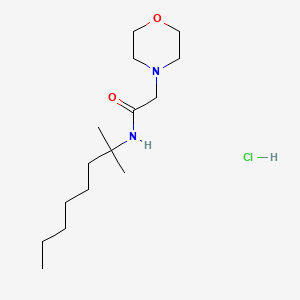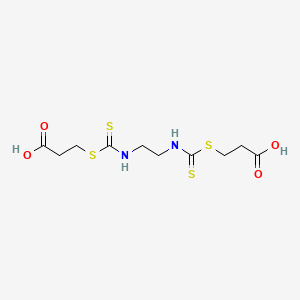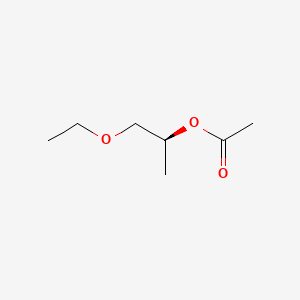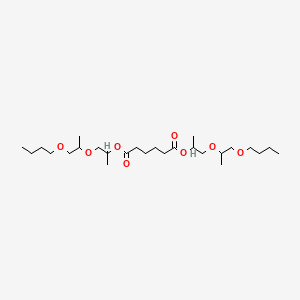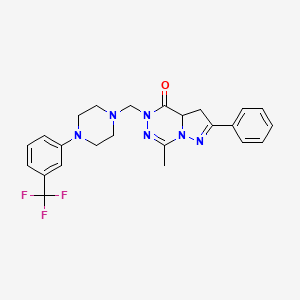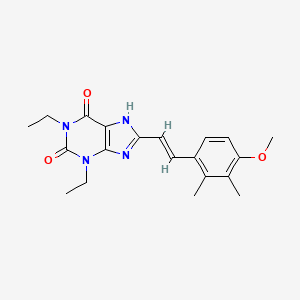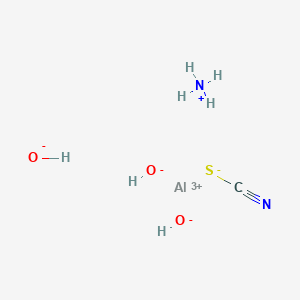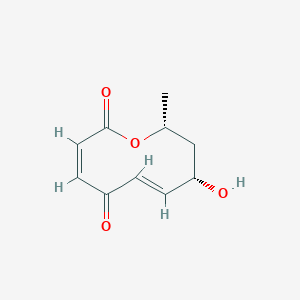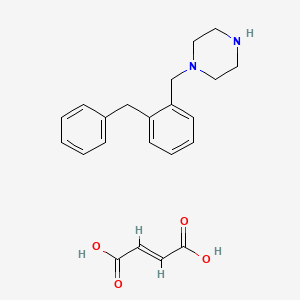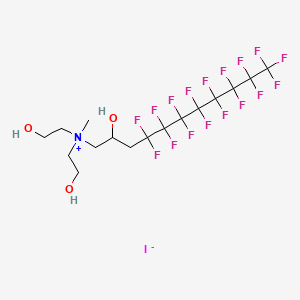
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is a fluorinated quaternary ammonium compound. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and surfactant characteristics. It is used in various applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves the following steps:
Fluorination: The starting material, undecyl alcohol, undergoes fluorination to introduce the heptadecafluoro groups. This step often requires the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions.
Quaternization: The fluorinated intermediate is then reacted with bis(2-hydroxyethyl)methylamine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The hydroxyl groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while nucleophilic substitution can result in the formation of various substituted derivatives.
科学的研究の応用
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Surfactants: Used as surfactants in various formulations due to its amphiphilic nature.
Materials Science: Employed in the development of hydrophobic and oleophobic coatings.
Biomedical Research: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Analytical Chemistry: Utilized in the preparation of stationary phases for chromatography.
作用機序
The mechanism of action of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide involves its interaction with various molecular targets:
Surfactant Action: The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases.
Antimicrobial Activity: The quaternary ammonium group disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The compound can form micelles or vesicles that encapsulate drugs, enhancing their solubility and bioavailability.
類似化合物との比較
Similar Compounds
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: A related compound with similar fluorinated alkyl chain but lacks the quaternary ammonium group.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid: Another similar compound with a carboxylic acid group instead of the quaternary ammonium group.
Uniqueness
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is unique due to its combination of fluorinated alkyl chain and quaternary ammonium group, which imparts both hydrophobic and cationic properties. This dual functionality makes it particularly useful in applications requiring both surfactant and antimicrobial properties.
特性
CAS番号 |
93776-18-2 |
|---|---|
分子式 |
C16H19F17INO3 |
分子量 |
723.20 g/mol |
IUPAC名 |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C16H19F17NO3.HI/c1-34(2-4-35,3-5-36)7-8(37)6-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33;/h8,35-37H,2-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
FLUXYIDFACKMRM-UHFFFAOYSA-M |
正規SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



